11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core tricyclic structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the prop-2-enylsulfanyl group: This step often involves the use of allyl sulfide and suitable catalysts to introduce the prop-2-enylsulfanyl moiety.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or thiols.
Scientific Research Applications
11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-4-(prop-2-en-1-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
What sets 11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine apart from similar compounds is its specific tricyclic structure and the presence of the prop-2-enylsulfanyl group
Properties
CAS No. |
351342-37-5 |
---|---|
Molecular Formula |
C13H16N4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C13H16N4S2/c1-3-6-18-13-15-11(14)10-8-4-5-17(2)7-9(8)19-12(10)16-13/h3H,1,4-7H2,2H3,(H2,14,15,16) |
InChI Key |
DWDUIWZRQMBLOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC=C |
solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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